Arg-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

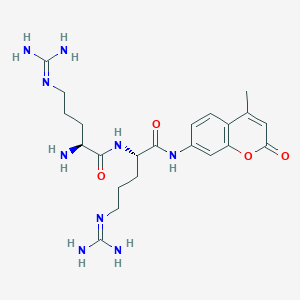

Molecular Formula |

C22H33N9O4 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide |

InChI |

InChI=1S/C22H33N9O4/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29)/t15-,16-/m0/s1 |

InChI Key |

GYCFVTDDPZJPRH-HOTGVXAUSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

sequence |

RR |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Arg-Arg-AMC: A Technical Guide for Researchers

An In-depth Examination of the Fluorogenic Substrate for Protease Activity

L-Arginyl-L-arginine 7-amido-4-methylcoumarin (Arg-Arg-AMC) and its derivatives are indispensable tools in life science research, particularly for the sensitive and continuous monitoring of protease activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Fundamental Mechanism of Action: Fluorogenic Cleavage

At its core, this compound is a fluorogenic substrate designed to detect the activity of specific proteases. The substrate consists of a dipeptide, L-Arginyl-L-arginine, linked via an amide bond to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched.

The mechanism of action is predicated on the enzymatic hydrolysis of the amide bond between the C-terminal arginine residue and the AMC moiety. This cleavage is catalyzed by proteases that exhibit specificity for cleaving peptide bonds C-terminal to arginine residues, such as cathepsin B and other trypsin-like proteases.[1][2] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin is released into the solution. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.[3]

The fluorescence of free AMC can be measured using a fluorometer, with typical excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-460 nm.[1][2]

Quantitative Data: Kinetic Parameters and Spectral Properties

The efficiency of this compound and its derivatives as substrates for various proteases can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for comparative studies and for designing robust enzymatic assays.

Table 1: Kinetic Parameters for Z-Arg-Arg-AMC with Cathepsin B

| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 4.6 | 130 | 1.6 | 12,300 | [4] |

| 7.2 | 230 | 11.4 | 49,600 | [4] |

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 340 - 380 | [1][2] |

| Emission Maximum | 440 - 460 | [1][2] |

Detailed Experimental Protocol: Cathepsin B Activity Assay

This section provides a detailed methodology for a typical cathepsin B activity assay using the fluorogenic substrate Z-Arg-Arg-AMC.[1]

Materials:

-

Enzyme: Purified Cathepsin B

-

Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC)

-

Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C

-

Activating Solution: 8.0 mM L-Cysteine HCl in Assay Buffer

-

Detergent Solution: 0.1% (v/v) Brij 35

-

Standard: 7-amino-4-methylcoumarin (AMC)

-

Instrumentation: Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and adjust the pH to 6.0 at 40°C.

-

Freshly prepare the L-Cysteine HCl solution in the Assay Buffer.

-

Prepare a stock solution of Z-Arg-Arg-AMC in DMSO and dilute to the final working concentration in the Detergent Solution. Protect this solution from light.

-

Prepare a series of AMC standards of known concentrations in the Detergent Solution to generate a standard curve.

-

-

Assay Execution:

-

Equilibrate the microplate reader to 40°C.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Activating Solution (L-Cysteine)

-

Enzyme solution (Cathepsin B)

-

-

Incubate the plate for a pre-determined time at 40°C to allow for enzyme activation.

-

Initiate the reaction by adding the Z-Arg-Arg-AMC substrate solution to each well.

-

Immediately start monitoring the increase in fluorescence in the microplate reader with excitation at ~348 nm and emission at ~440 nm.[1] Record data at regular intervals.

-

-

Data Analysis:

-

Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

-

Convert the rate of change in fluorescence from the enzymatic reaction (RFU/min) to the rate of product formation (nmol/min) using the standard curve.

-

The enzymatic activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates 1 nanomole of AMC per minute under the specified conditions.[1]

-

Conclusion

This compound and its analogs are powerful and versatile tools for the investigation of protease activity. Their mechanism of action, based on the fluorogenic release of AMC upon enzymatic cleavage, provides a sensitive and continuous method for kinetic analysis. A thorough understanding of the underlying principles, coupled with robust experimental design as outlined in this guide, is essential for obtaining accurate and reproducible data in research and drug development endeavors.

References

An In-depth Technical Guide to L-Arginyl-L-arginine 7-amido-4-methylcoumarin: A Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Arginyl-L-arginine 7-amido-4-methylcoumarin, a sensitive fluorogenic substrate utilized in the detection and characterization of specific protease activities. This document details its chemical structure, physical properties, and applications in enzymatic assays, complete with experimental protocols and data presentation.

Core Compound Specifications

L-Arginyl-L-arginine 7-amido-4-methylcoumarin, often abbreviated as H-Arg-Arg-AMC, is a dipeptide derivative of 7-amino-4-methylcoumarin (AMC). It is a valuable tool for researchers studying proteases that exhibit specificity for cleaving peptide bonds after arginine residues. The compound is typically supplied as a trihydrochloride salt to improve its solubility and stability.

| Property | Value |

| Chemical Name | L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride |

| Synonyms | H-Arg-Arg-AMC, Arg-Arg-AMC |

| CAS Number | 201847-69-0 (trihydrochloride)[1][2][3] |

| Molecular Formula | C22H33N9O4 · 3HCl[1] |

| Molecular Weight | 596.94 g/mol (trihydrochloride)[1][2][3] |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous buffers and DMSO |

Principle of Fluorogenic Assay

The utility of L-Arginyl-L-arginine 7-amido-4-methylcoumarin lies in its fluorogenic nature. The 7-amido-4-methylcoumarin (AMC) fluorophore is attached to the dipeptide via an amide bond. In this conjugated form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the enzyme's activity.

The enzymatic cleavage and subsequent fluorescence emission provide a sensitive and continuous method for assaying enzyme kinetics, screening for inhibitors, and determining enzyme concentrations in various biological samples.

Applications in Research and Drug Development

L-Arginyl-L-arginine 7-amido-4-methylcoumarin is a key reagent for studying proteases with a preference for cleaving after arginine residues. Its primary applications include:

-

Enzyme Activity Assays: It is a well-established substrate for measuring the activity of lysosomal cysteine proteases, particularly Cathepsin B .[3][4]

-

Inhibitor Screening: The substrate is widely used in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases.

-

Kinetic Studies: It allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

-

Diagnostics: Aberrant protease activity is associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This substrate can be used in research to investigate the role of specific proteases in these pathologies.

Experimental Protocols

The following provides a generalized experimental protocol for a Cathepsin B activity assay using a fluorogenic substrate like L-Arginyl-L-arginine 7-amido-4-methylcoumarin. This protocol is based on established methods for similar substrates and should be optimized for specific experimental conditions.

Materials and Reagents

-

L-Arginyl-L-arginine 7-amido-4-methylcoumarin (Substrate)

-

Purified Cathepsin B or cell lysate containing the enzyme

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay buffer containing 10 mM Dithiothreitol (DTT) or 5 mM L-Cysteine. Prepare fresh.

-

Substrate Stock Solution: 10 mM substrate in Dimethyl Sulfoxide (DMSO).

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm.

Assay Procedure

-

Enzyme Preparation: Dilute the Cathepsin B enzyme or cell lysate to the desired concentration in the Activation Buffer.

-

Enzyme Activation: Incubate the diluted enzyme solution for 10-15 minutes at 37°C to activate the enzyme.

-

Substrate Preparation: Prepare the working substrate solution by diluting the 10 mM stock solution in the Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Reaction Initiation: In a 96-well plate, add 50 µL of the activated enzyme solution to each well. To initiate the reaction, add 50 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

-

A standard curve using free 7-amino-4-methylcoumarin can be used to convert the fluorescence units to the concentration of the product formed.

-

Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., nmol/min/mg).

-

Data Presentation and Interpretation

Quantitative data from enzymatic assays using L-Arginyl-L-arginine 7-amido-4-methylcoumarin should be presented in a clear and structured manner. Below is an example of how to tabulate kinetic data.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin B | L-Arginyl-L-arginine 7-amido-4-methylcoumarin | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Aminopeptidase III | L-Arginyl-L-arginine 7-amido-4-methylcoumarin | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Signaling Pathway Context: The Role of Cathepsin B

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. However, its dysregulation and mislocalization are implicated in various pathological processes. Understanding its role in signaling pathways is critical for drug development.

Under normal physiological conditions, Cathepsin B is localized within the lysosomes and is involved in the degradation of cellular proteins. In pathological states, such as cancer, Cathepsin B can be secreted into the extracellular matrix, where it can degrade components of the matrix, facilitating tumor invasion and metastasis. It can also be released into the cytoplasm, where it can trigger apoptotic pathways.

References

An In-depth Technical Guide to the Z-Arg-Arg-AMC Substrate for Cathepsin B Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Z-Arg-Arg-AMC, a critical tool for the investigation of cathepsin B (CTSB) activity and the discovery of its inhibitors. Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including intracellular proteolysis.[1] Its dysregulation is implicated in numerous pathologies such as cancer, pancreatitis, and cardiovascular diseases, making it a significant therapeutic target.[1][2][3]

Core Principle: The Fluorogenic Assay

The substrate, chemically known as Nα-Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin (Z-Arg-Arg-AMC), is a synthetic dipeptide preferentially cleaved by cathepsin B at the carboxyl side of the second arginine residue.[4] The substrate itself is non-fluorescent. Upon enzymatic cleavage by cathepsin B, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the cathepsin B enzymatic activity.[5]

References

- 1. Cathepsin B - Wikipedia [en.wikipedia.org]

- 2. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 5. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Principle of Fluorescence in Arg-Arg-AMC Cleavage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the Arg-Arg-AMC (Arginine-Arginine-7-amino-4-methylcoumarin) cleavage assay, a widely used method for detecting and quantifying the activity of certain proteases.

Core Principle of the Fluorogenic Assay

The this compound cleavage assay is a highly sensitive and continuous method for measuring the activity of proteases that recognize and cleave the dipeptide sequence Arginine-Arginine. The fundamental principle lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group.

When the Arg-Arg peptide is conjugated to AMC, the fluorescence of the AMC molecule is quenched.[1] This substrate, in its intact form, is largely non-fluorescent.[2][3] However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a specific protease, the free AMC is released.[4][5] Liberated AMC is highly fluorescent, emitting a detectable signal upon excitation.[2][6] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.[7]

The excitation and emission maxima of free AMC are in the ranges of 340-380 nm and 440-460 nm, respectively, resulting in a blue fluorescence.[4][8][9][10] This allows for real-time monitoring of the enzymatic reaction.[2]

Figure 1. Principle of the this compound fluorogenic assay.

Enzymes Targeting this compound

The this compound substrate is primarily used to assay the activity of trypsin-like serine proteases and certain cysteine proteases that exhibit specificity for cleavage after arginine residues. Notable enzymes that can cleave this substrate include:

-

Cathepsin B: A lysosomal cysteine protease.[11][12] It's important to note that while Cathepsin B can cleave Z-Arg-Arg-AMC, this substrate is not entirely specific and can also be cleaved by other cathepsins like L and V.[11][12] The cleavage efficiency of Z-Arg-Arg-AMC by Cathepsin B is pH-dependent, showing higher activity at neutral pH compared to acidic pH.[13]

-

Trypsin-like activity of the 20S proteasome: The Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) substrate is utilized to measure this activity.[14]

-

Other Cysteine Proteases: The specificity can vary, and it is crucial to validate the substrate for the particular enzyme of interest.

Quantitative Data and Kinetic Parameters

The following table summarizes typical quantitative data for this compound and similar AMC-based substrates. Note that optimal concentrations and kinetic parameters are highly dependent on the specific enzyme, buffer conditions, and temperature.

| Parameter | Z-Arg-Arg-AMC (for Cathepsin B) | Boc-Leu-Arg-Arg-AMC (for 20S Proteasome) | General AMC Substrates |

| Working Concentration | 40 µM[11][12] | 50-200 µM[14] | Varies, typically in the µM range |

| Excitation Wavelength | 360 nm[11][12] | 380 nm[14] | 340-380 nm[9][10] |

| Emission Wavelength | 460 nm[11][12] | 460 nm[14] | 440-460 nm[9][10] |

| Typical Enzyme Concentration | 0.04 ng/µL (Cathepsin B)[11][12] | Not specified, depends on sample | Varies |

| Inhibitor Control | Not specified | MG132, PS341, or epoxomicin[14] | Specific to the enzyme being assayed |

Detailed Experimental Protocols

Below are generalized protocols for performing an this compound cleavage assay. It is essential to optimize these protocols for your specific experimental conditions.

4.1. Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme of interest. For example, for Cathepsin B, a 40 mM citrate phosphate buffer at pH 4.6 or a Tris-HCl buffer at pH 7.2 can be used.[11][12] A common reaction buffer for the 20S proteasome is 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, and 2 mM beta-mercaptoethanol.[14]

-

Substrate Stock Solution: Dissolve the this compound substrate (e.g., Boc-Leu-Arg-Arg-AMC) in DMSO to create a high-concentration stock solution (e.g., 50 mM).[14] Store this stock at -20°C, protected from light.[1]

-

Enzyme Solution: Prepare the enzyme solution in the assay buffer at the desired concentration.

-

Inhibitor Solution (Optional but Recommended): Prepare a stock solution of a specific inhibitor for the enzyme being assayed (e.g., MG132 for the proteasome) in DMSO.[14] This is used for control experiments to determine the proportion of fluorescence contributed by the target enzyme.

4.2. Assay Procedure in a 96-Well Plate Format

-

Prepare a 2X Substrate Working Solution: Dilute the substrate stock solution in the pre-warmed assay buffer to twice the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).[14]

-

Sample and Control Wells:

-

Sample Wells: Add 50 µL of the enzyme sample to the wells of a 96-well plate.[14] If the sample volume is less than 50 µL, adjust the volume with the assay buffer.

-

Inhibitor Control Wells: In separate wells, pre-incubate the enzyme sample with the specific inhibitor (e.g., 100 µM MG132) for at least 10 minutes before adding the substrate.[14]

-

Substrate Blank Wells: Add 50 µL of assay buffer without the enzyme to measure background fluorescence from the substrate.

-

-

Initiate the Reaction: Add 50 µL of the 2X substrate working solution to all wells to start the reaction.[14]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence over time (e.g., for 20-30 minutes) at 37°C.[14] Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[11][12][14]

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

-

Subtract the slope of the inhibitor control from the sample slope to determine the specific activity of the target enzyme.[14]

-

The slope value (fluorescence units per minute) represents the enzyme activity.[14]

-

Figure 2. A typical experimental workflow for the this compound cleavage assay.

Signaling Pathway Context

Proteases that cleave this compound are involved in various cellular processes. For instance, Cathepsin B is a lysosomal protease that plays a role in protein turnover. Under pathological conditions, its activity can be dysregulated. The ubiquitin-proteasome system, where the 20S proteasome is a key component, is central to the degradation of a majority of intracellular proteins, thereby regulating numerous signaling pathways.

Figure 3. The ubiquitin-proteasome pathway and the role of the 20S proteasome.

Conclusion

The this compound cleavage assay is a robust and sensitive tool for studying the activity of specific proteases. Its continuous and real-time nature makes it well-suited for enzyme kinetics, inhibitor screening, and diagnostic applications. A thorough understanding of its principles and careful optimization of the experimental protocol are crucial for obtaining accurate and reproducible results.

References

- 1. rndsystems.com [rndsystems.com]

- 2. chempep.com [chempep.com]

- 3. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 4. caymanchem.com [caymanchem.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. 7-Amino-4-methylcoumarin [sigmaaldrich.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. glpbio.com [glpbio.com]

- 14. ubpbio.com [ubpbio.com]

Unveiling Proteolytic Landscapes: A Technical Guide to Utilizing Arg-Arg-AMC for the Discovery and Characterization of Novel Protease Activity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of the Fluorogenic Substrate, Arg-Arg-AMC, in Protease Research.

This in-depth guide explores the utility of the dipeptide substrate Arginine-Arginine-7-amido-4-methylcoumarin (this compound) as a powerful tool for the identification and characterization of novel protease activities. This document provides a detailed overview of the underlying principles, experimental protocols, data analysis techniques, and applications in drug discovery.

Introduction to Fluorogenic Protease Assays and the this compound Substrate

Proteases play a pivotal role in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The identification and characterization of proteases, along with their inhibitors, are crucial steps in drug development. Fluorogenic assays provide a sensitive and continuous method for monitoring protease activity. These assays utilize synthetic peptide substrates that are conjugated to a fluorescent reporter molecule, which is quenched in the intact substrate. Upon proteolytic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.

The this compound substrate is a specific type of fluorogenic probe designed to be cleaved by proteases that recognize and hydrolyze peptide bonds following a di-arginine motif. This specificity makes it a valuable tool for studying a range of proteases, including certain cathepsins and proteasome complexes, which are known to exhibit trypsin-like activity. The core principle of the assay is the enzymatic hydrolysis of the amide bond between the dipeptide and the AMC fluorophore, leading to the release of free AMC, which is highly fluorescent.

The general reaction is as follows:

Z-Arg-Arg-AMC (non-fluorescent) + Protease → Z-Arg-Arg + AMC (fluorescent)

The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer, with typical excitation and emission wavelengths around 360-380 nm and 440-460 nm, respectively[1][2].

Data Presentation: Quantitative Analysis of Protease Activity with this compound

The utility of this compound as a substrate for various proteases can be quantitatively assessed by determining key kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Kinetic Parameters of Various Proteases with this compound Substrates

| Protease | Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Cathepsin B | Z-Arg-Arg-AMC | 7.2 | 10.3 ± 1.5 | 0.012 ± 0.001 | 1,165 | [3] |

| Human Cathepsin B | Z-Arg-Arg-AMC | 4.6 | 15.2 ± 2.1 | 0.005 ± 0.001 | 329 | [3] |

| Recombinant EhCP1 | Z-Arg-Arg-AMC | 6.5 | 6.7 | 19 FU/min | 38,088 FU/min/mg | [4] |

*Note: The units for kcat and catalytic efficiency for Recombinant EhCP1 are as reported in the original publication and represent fluorescence units per minute and fluorescence units per minute per milligram of enzyme, respectively.

The data in Table 1 demonstrates the pH-dependent activity of Cathepsin B on Z-Arg-Arg-AMC, with higher catalytic efficiency observed at neutral pH. This highlights the importance of optimizing assay conditions for specific proteases.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and related substrates.

General Protease Activity Assay using Z-Arg-Arg-AMC

This protocol outlines a general procedure for measuring the activity of a purified protease or a protease present in a complex biological sample like a cell lysate.

Materials:

-

Z-Arg-Arg-AMC substrate (stock solution in DMSO)

-

Protease sample (purified enzyme or cell/tissue lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-Arg-Arg-AMC (e.g., 10 mM in DMSO). Store at -20°C.

-

Prepare the desired concentration of the protease in Assay Buffer. Keep on ice.

-

Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of protease sample

-

-

Include appropriate controls:

-

Blank: Assay Buffer without enzyme.

-

Negative Control: A sample known not to contain the protease of interest.

-

Inhibitor Control: Protease sample pre-incubated with a known inhibitor.

-

-

-

Reaction Initiation:

-

Prepare a working solution of Z-Arg-Arg-AMC in pre-warmed Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

Add z µL of the Z-Arg-Arg-AMC working solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The initial velocity (V₀) of the reaction is the initial linear slope of this curve.

-

Subtract the slope of the blank control from the slopes of the samples to correct for background fluorescence.

-

Protease activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Proteasome Trypsin-Like Activity Assay using Boc-Leu-Arg-Arg-AMC

This protocol is specifically for measuring the trypsin-like activity of the 20S or 26S proteasome in cell lysates.

Materials:

-

Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) substrate

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 0.5% NP-40, pH 7.5)

-

Proteasome Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS, pH 7.5)

-

Proteasome inhibitor (e.g., MG-132) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in Cell Lysis Buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add up to 50 µL of cell lysate per well.

-

For inhibitor controls, pre-incubate the lysate with the proteasome inhibitor (e.g., 50 µM MG-132) for 15-30 minutes at 37°C.

-

Bring the total volume in each well to 50 µL with Proteasome Assay Buffer.

-

-

Reaction Initiation:

-

Prepare a 2X working solution of Boc-LRR-AMC (e.g., 100 µM) in Proteasome Assay Buffer.

-

Add 50 µL of the 2X Boc-LRR-AMC solution to each well.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C and measure the fluorescence kinetically as described in the general protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocities.

-

The trypsin-like activity of the proteasome is the difference between the velocity of the untreated lysate and the lysate treated with the proteasome inhibitor.

-

Mandatory Visualizations

Signaling Pathways

Proteases that cleave after arginine residues are involved in numerous critical signaling cascades. The following diagrams illustrate two such pathways.

Figure 1: Simplified diagram of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Figure 2: A simplified representation of the blood coagulation cascade.

Experimental Workflow

The identification of novel proteases often involves screening complex biological samples against a library of fluorogenic substrates. The following workflow outlines this process.

Figure 3: Workflow for identifying novel protease activity.

Conclusion

The this compound fluorogenic substrate and its derivatives are invaluable tools in the field of protease research. Their specificity for proteases with trypsin-like activity allows for the sensitive and continuous monitoring of enzymatic reactions. This technical guide provides a framework for utilizing these substrates in a variety of applications, from basic kinetic characterization to high-throughput screening for novel protease discovery and inhibitor identification. The provided protocols and workflows serve as a starting point for researchers to design and implement robust and reliable protease assays, ultimately contributing to a deeper understanding of protease function and the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cathepsin K‐Activated Probe for Fluoro‐Photoacoustic Imaging of Early Osteolytic Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Purity of Arg-Arg-AMC Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and quality control of the fluorogenic dipeptide substrate, Arginyl-Arginine-7-amido-4-methylcoumarin (Arg-Arg-AMC). This substrate, often utilized with an N-terminal protecting group such as Carbobenzoxy (Z), is a critical tool for assaying the activity of various proteases, most notably Cathepsin B.

Synthesis of Z-Arg-Arg-AMC via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Z-Arg-Arg-AMC is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the removal of excess reagents and byproducts through simple washing steps.

Experimental Protocol:

A representative protocol for the manual solid-phase synthesis of Z-Arg-Arg-AMC is detailed below. This protocol employs a Rink Amide resin to yield a C-terminal amide upon cleavage and utilizes 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) as the acid-labile side-chain protecting group for arginine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH

-

Z-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection (First Cycle):

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection (Second Cycle): Repeat step 2 to remove the Fmoc group from the newly coupled arginine.

-

Second Amino Acid Coupling (Z-Arg(Pbf)-OH):

-

Pre-activate Z-Arg(Pbf)-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Perform a Kaiser test to ensure completion of the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Wash and Drying: Wash the peptidyl-resin with methanol and dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

A Deep Dive into Fluorogenic Protease Substrates: A Technical Guide for Researchers

Introduction

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them a critical class of therapeutic targets. The study of protease function and the discovery of their inhibitors rely on robust and sensitive assay technologies. Among these, fluorogenic protease substrates have emerged as indispensable tools, offering real-time, quantitative analysis of enzyme activity with high sensitivity and specificity.

This technical guide provides an in-depth exploration of the foundational principles of fluorogenic protease substrates, their design, and their application in research and drug development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key technology. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes.

Core Principles of Fluorogenic Protease Substrates

Fluorogenic protease substrates are molecules that exist in a non-fluorescent or quenched state but become highly fluorescent upon cleavage by a specific protease. This "turn-on" fluorescence provides a direct and continuous measure of enzymatic activity. The design of these substrates typically falls into two main categories: single-fluorophore substrates and Förster Resonance Energy Transfer (FRET)-based substrates.

Single-Fluorophore Substrates: These substrates consist of a peptide sequence recognized by the target protease, covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC).[1][2] In the intact substrate, the fluorescence of the coumarin derivative is quenched. Proteolytic cleavage of the amide bond liberates the free fluorophore, resulting in a significant increase in fluorescence intensity.[3] The choice of fluorophore is critical, with a preference for those with excitation and emission wavelengths in the visible spectrum to minimize autofluorescence from biological samples.[4]

FRET-Based Substrates: Förster Resonance Energy Transfer is a mechanism describing energy transfer between two light-sensitive molecules.[5] In the context of protease substrates, a peptide linker containing the protease cleavage site separates a donor fluorophore and an acceptor molecule (quencher).[6][7] When the donor and acceptor are in close proximity, the energy from the excited donor is non-radiatively transferred to the acceptor, quenching the donor's fluorescence.[5] Upon cleavage of the peptide linker by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence.[3] Fluorescent proteins, such as Green Fluorescent Protein (GFP) and its spectral variants, can also be used as FRET pairs in genetically encoded protease reporters.[8]

Quantitative Analysis of Substrate Performance

The efficacy of a fluorogenic substrate is determined by its kinetic parameters, which describe the efficiency and specificity of its interaction with the target protease. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below are tables summarizing the kinetic parameters for various fluorogenic substrates with their respective proteases.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thrombin | Ac-Leu-Gly-Pro-Arg-ACC | 130 | 1,100 | 8,500,000 | [9] |

| Thrombin | Ac-Leu-Gly-Pro-Arg-AMC | 120 | 1,200 | 10,000,000 | [9] |

| Caspase-3 | DEVD-cyanine | ~23 | N/A | N/A | [10] |

| Thermolysin | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | 2.5 | 1.8 | 720,000 | [3] |

| Collagenase I | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | 15.4 | 0.9 | 58,441 | [3] |

| Collagenase II | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | 10.2 | 1.2 | 117,647 | [3] |

| Fluorophore/Quencher Pair | Donor (Fluorophore) | Acceptor (Quencher) | Excitation (nm) | Emission (nm) | Reference |

| AMC | N/A (single fluorophore) | N/A | ~351 | ~431 | [11] |

| ACC | N/A (single fluorophore) | N/A | ~350 | ~450 | [1] |

| Mca/Dnp | 7-Methoxycoumarin-4-acetic acid | 2,4-Dinitrophenyl | ~325 | ~420 | [11] |

| EDANS/Dabcyl | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | 4-((4-(Dimethylamino)phenyl)azo)benzoyl | ~340 | ~490 | [11] |

| FAM/Dabcyl | 5-Carboxyfluorescein | 4-((4-(Dimethylamino)phenyl)azo)benzoyl | ~492 | ~518 | [11] |

| Rhodamine 110 | N/A (single fluorophore) | N/A | ~492 | ~529 | [12] |

| FITC | Fluorescein isothiocyanate | Self-quenched in substrate | ~490 | ~525 | [13] |

Experimental Protocols

General Fluorogenic Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a fluorogenic substrate in a microplate format.

Materials:

-

Purified protease of interest

-

Fluorogenic substrate (e.g., FITC-Casein, peptide-AMC, or FRET-based substrate)

-

Assay Buffer (enzyme-specific, e.g., 75 mM Tris, 1 M NaCl, pH 7.5 for ACE-2)

-

Black 96-well microtiter plate[13]

-

Fluorescence microplate reader with appropriate excitation and emission filters[13]

-

Positive control (e.g., Trypsin for a general protease assay)[13]

-

Negative control (assay buffer without enzyme)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate, protecting it from light if sensitive. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[14]

-

Dilute the protease to the desired concentration in cold assay buffer. Handle enzymes on ice.

-

-

Assay Setup:

-

To the wells of a black 96-well microplate, add 50 µL of your sample (containing the protease), positive control, and negative control (assay buffer only).[13]

-

-

Reaction Initiation:

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = 490/525 nm for FITC).[13]

-

Monitor the increase in fluorescence over time (kinetic reading) at room temperature or a specified temperature.[13] The incubation time can be extended to increase sensitivity, but should not exceed 24 hours to avoid substrate degradation.[14]

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot.

-

The increase in fluorescence intensity is directly proportional to the protease activity.

-

High-Throughput Screening (HTS) Protocol for Protease Inhibitors

This protocol is adapted for screening large compound libraries for potential protease inhibitors.

Materials:

-

All materials from the general assay protocol

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

384-well black microplates[4]

-

Automated liquid handling systems (recommended)

Procedure:

-

Compound Plating:

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include wells with solvent only (negative control) and a known inhibitor (positive control).

-

-

Enzyme Addition:

-

Add a pre-determined, optimized concentration of the protease in assay buffer to all wells.[4]

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[4]

-

Immediately begin kinetic or endpoint fluorescence measurements using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the controls.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold.

-

Solid-Phase Synthesis of an ACC-based Fluorogenic Substrate

This protocol outlines the synthesis of a fluorogenic peptide substrate using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore on a solid support.[9][15]

Materials:

-

Rink Amide resin[15]

-

N-Fmoc-protected bifunctional coumarin (Fmoc-ACC-OH)[15]

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solid-phase peptide synthesis (SPPS) vessel

-

HPLC for purification

Procedure:

-

Resin Preparation and ACC Loading:

-

Swell the Rink Amide resin in a suitable solvent like DMF.

-

Couple the Fmoc-ACC-OH to the resin using standard peptide coupling conditions.[15]

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the ACC moiety by treating the resin with 20% piperidine in DMF.[9]

-

-

Peptide Chain Elongation:

-

Sequentially couple the desired Fmoc-protected amino acids to the support-bound ACC using standard SPPS cycles of deprotection and coupling.

-

-

Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, cleave the substrate from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

-

Purification:

-

Purify the crude peptide substrate using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Visualizations of Pathways and Workflows

Signaling Pathway: The Caspase Cascade in Apoptosis

Fluorogenic substrates are instrumental in dissecting the caspase cascade, a central signaling pathway in programmed cell death (apoptosis). Specific peptide sequences are recognized by different caspases, allowing for the targeted measurement of their activity. For example, substrates containing the DEVD sequence are cleaved by effector caspases-3 and -7, while those with LEHD are specific for initiator caspase-9.[7][16]

Caption: The caspase cascade in apoptosis, highlighting points of fluorogenic substrate-based monitoring.

Experimental Workflow: Fluorogenic Protease Assay

The following diagram illustrates a typical workflow for conducting a fluorogenic protease assay, from reagent preparation to data analysis.

Caption: A generalized workflow for a fluorogenic protease activity assay.

Logical Relationship: FRET-Based Substrate Mechanism

This diagram illustrates the principle of a FRET-based fluorogenic protease substrate.

Caption: Mechanism of a FRET-based fluorogenic protease substrate.

Conclusion

Fluorogenic protease substrates are powerful and versatile tools that have revolutionized the study of proteases. Their high sensitivity, real-time measurement capabilities, and adaptability to high-throughput formats have made them indispensable in basic research and drug discovery. A thorough understanding of their underlying principles, kinetic properties, and experimental application is crucial for their effective use. This guide provides a foundational overview to aid researchers in harnessing the full potential of this technology for advancing our understanding of protease biology and developing novel therapeutics.

References

- 1. A recombinant fusion protein-based, fluorescent protease assay for high throughput-compatible substrate screening [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New high-throughput screening protease assay based upon supramolecular self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]

- 12. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 13. raybiotech.com [raybiotech.com]

- 14. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Arg-Arg-AMC in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic dipeptide substrate, Arginyl-Arginine-7-amido-4-methylcoumarin (Arg-Arg-AMC), and its derivatives have become indispensable tools in the field of drug discovery. Their ability to be cleaved by specific proteases, resulting in a quantifiable fluorescent signal, provides a robust and sensitive method for enzyme activity assays, high-throughput screening (HTS) of inhibitor libraries, and detailed kinetic studies. This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in the laboratory.

Core Principles of this compound as a Fluorogenic Substrate

This compound is a synthetic substrate that consists of two arginine amino acid residues linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon cleavage of the amide bond between the dipeptide and the AMC moiety by a specific protease, the free AMC is released. This liberation results in a significant increase in fluorescence intensity when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the protease, allowing for real-time kinetic measurements.

The di-arginine motif makes this substrate particularly selective for proteases that recognize and cleave at basic amino acid residues. This includes a number of therapeutically relevant enzymes, most notably Cathepsin B and various trypsin-like proteases.

Key Enzyme Targets and Their Therapeutic Relevance

A variety of proteases with significant roles in human health and disease can be assayed using this compound and its derivatives. The specificity of the substrate can be further modulated by N-terminal modifications, such as the addition of a benzyloxycarbonyl (Z) or a tert-butyloxycarbonyl (Boc) group, which can influence its interaction with the enzyme's active site.

Table 1: Major Enzyme Targets for this compound and its Derivatives

| Enzyme Target | Substrate Variant(s) | Therapeutic Relevance |

| Cathepsin B | Z-Arg-Arg-AMC, this compound | A lysosomal cysteine protease, Cathepsin B is implicated in various cancers, where it promotes tumor invasion and metastasis.[1][2] It is also involved in neurological disorders like traumatic brain injury, epilepsy, and Alzheimer's disease.[3][4] |

| Trypsin-like Proteases | Boc-Leu-Arg-Arg-AMC, Ac-Arg-Leu-Arg-AMC | This broad family of serine proteases plays a role in various physiological and pathological processes, including inflammation and muco-obstructive lung diseases through the activation of Protease-Activated Receptor 2 (PAR2).[5] |

| 20S Proteasome | Boc-Leu-Arg-Arg-AMC | The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, making it a key regulator of cellular processes and a target for cancer therapy.[6][7][8] |

| Dipeptidyl Peptidase III (DPP III) | H-Arg-Arg-AMC | A member of the metallopeptidase family, its precise physiological roles are still under investigation, but it is emerging as a potential biomarker and therapeutic target in cancer. |

| Stem Bromelain | Z-Arg-Arg-AMC | A plant-derived cysteine protease with various therapeutic applications, including anti-inflammatory and anti-cancer effects. |

Quantitative Data: A Comparative Look at Enzyme Kinetics

The efficiency of a protease in cleaving a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters of Proteases with this compound and its Derivatives

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | 6.0 | |

| Cathepsin B | Z-Arg-Arg-AMC | 150 | 2800 (min-1) | 3.1 x 105 | 7.4 | [9] |

| Cathepsin B | Z-Arg-Arg-AMC | 156 | 730 (min-1) | 7.8 x 104 | 7.2 | [9] |

| Cathepsin B | Z-Phe-Arg-AMC | 280 | - | - | 7.4 | [9] |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | High Catalytic Efficiency | 4.6 & 7.2 | [10] |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 2.3-fold > EGFP-T1 | 5.4-fold < EGFP-T1 | - | - | [11] |

| PmC11 Protease | Ac-VLTK-AMC | 20.4 | 3.3 | 1.6 x 105 | - | [12] |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, temperature). The data presented here are for comparative purposes. "-" indicates data not available in the cited sources.

Experimental Protocols

General Enzyme Activity Assay

This protocol provides a general framework for measuring protease activity using an this compound-based substrate. Specific parameters such as enzyme and substrate concentrations may need to be optimized for each specific enzyme and experimental setup.

Materials:

-

Purified enzyme of interest

-

This compound substrate (e.g., Z-Arg-Arg-AMC)

-

Assay Buffer (e.g., for Cathepsin B: 100 mM Sodium Acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~450-460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range). Protect the substrate solution from light.

-

Prepare a working solution of the enzyme in the assay buffer. Keep the enzyme on ice.

-

-

Assay Setup:

-

Add the desired volume of assay buffer to each well of the microplate.

-

Add the enzyme solution to the appropriate wells. For negative controls, add an equal volume of assay buffer without the enzyme.

-

To initiate the reaction, add the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The enzyme activity can be expressed as relative fluorescence units per minute (RFU/min).

-

High-Throughput Screening (HTS) for Inhibitor Discovery

This protocol outlines the adaptation of the enzyme activity assay for a high-throughput screening format to identify potential enzyme inhibitors.

Materials:

-

Same as the general enzyme activity assay

-

Compound library dissolved in DMSO

-

Positive control inhibitor (a known inhibitor of the target enzyme)

-

384-well black, flat-bottom microplates

-

Automated liquid handling systems (optional but recommended)

Procedure:

-

Plate Layout: Design the 384-well plate layout to include wells for:

-

Negative Control (100% activity): Enzyme, substrate, and DMSO (vehicle control).

-

Positive Control (0% activity): Enzyme, substrate, and a saturating concentration of the positive control inhibitor.

-

Test Compounds: Enzyme, substrate, and individual compounds from the library.

-

-

Compound Dispensing: Using a liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the designated wells. Dispense DMSO into the control wells.

-

Enzyme Addition: Add the enzyme solution to all wells except for the background control wells (which receive buffer only).

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Read the fluorescence intensity at a single time point (endpoint assay) or kinetically.

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

IC50 Determination for Hit Compounds

Once initial hits are identified, their potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Procedure:

-

Serial Dilution: Prepare a serial dilution of the hit compound in DMSO.

-

Assay Setup: Set up the enzyme assay as described in the general protocol, but with varying concentrations of the inhibitor.

-

Measurement: Measure the enzyme activity at each inhibitor concentration.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound and its derivatives are powerful and versatile tools for the study of proteases in the context of drug discovery. The straightforward, sensitive, and continuous nature of the fluorescence-based assay makes it highly amenable to high-throughput screening and detailed kinetic analysis. By understanding the core principles of this substrate, the key enzyme targets, and the appropriate experimental protocols, researchers can effectively leverage this compound to identify and characterize novel inhibitors with therapeutic potential. This guide provides the foundational knowledge and practical methodologies to facilitate the successful application of this compound in drug discovery programs.

References

- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Basic characteristics of 7-amido-4-methylcoumarin

An In-depth Technical Guide to 7-Amido-4-methylcoumarin

For researchers, scientists, and professionals in drug development, 7-amido-4-methylcoumarin (AMC) is a widely utilized and indispensable tool in fluorescence-based assays. This guide provides a comprehensive overview of its fundamental characteristics, including its physicochemical and spectral properties, and details its application in common experimental protocols.

Core Physicochemical and Spectral Properties

7-amido-4-methylcoumarin, also known as 7-amino-4-methylcoumarin or Coumarin 120, is a heterocyclic organic compound.[1][2][3] It serves as a key fluorogenic moiety in the design of substrates for a variety of enzymes, most notably proteases.[4][5] The quenching of its native fluorescence upon conjugation and its subsequent release and signal restoration upon enzymatic cleavage form the basis of numerous sensitive assays.[4]

Quantitative Data Summary

The key quantitative properties of 7-amido-4-methylcoumarin are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 7-amino-4-methylchromen-2-one | [1] |

| Synonyms | 7-Amino-4-methylcoumarin, AMC, Coumarin 120 | [1][2][3] |

| CAS Number | 26093-31-2 | [2][6] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][6] |

| Molecular Weight | 175.18 g/mol | [1][7] |

| Appearance | Light yellow powder/solid | [6] |

| Melting Point | 222 - 229 °C | [6] |

| Fluorescence Excitation Max. | 341 - 351 nm | [8][9] |

| Fluorescence Emission Max. | 430 - 445 nm | [4][8][9] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [9][10] |

Experimental Applications and Protocols

The primary application of 7-amido-4-methylcoumarin is in the development of fluorogenic substrates for enzyme activity assays. The general principle involves the conjugation of AMC to a peptide or another molecular recognizer via its amino group, which effectively quenches its fluorescence. Enzymatic cleavage of the amide bond liberates free AMC, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

General Workflow for an AMC-Based Protease Assay

The following diagram illustrates the typical workflow for a protease assay utilizing an AMC-conjugated substrate.

Detailed Experimental Protocol: Caspase-8 Activity Assay

This protocol provides a detailed methodology for measuring the activity of caspase-8, a key enzyme in apoptosis, using the fluorogenic substrate Ac-IETD-AMC.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution containing 100 mM HEPES (pH 7.5), 20% (v/v) glycerol, 5 mM DTT, and 0.5 mM EDTA.

-

Substrate Stock Solution: Prepare a 20 mM stock solution of N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (Ac-IETD-AMC) in dimethylformamide (DMF).

-

Enzyme Solution: This can be a purified enzyme solution or a cell lysate containing the enzyme of interest.

-

Fluorescence Standard: Prepare an 80 µM stock solution of free 7-amido-4-methylcoumarin in DMF.

2. Standard Curve Generation:

-

Perform serial dilutions of the 80 µM free AMC stock solution in the assay buffer to create a standard curve. For example, prepare solutions with final concentrations of 0.8, 1.6, and 2.4 nanomoles of free AMC in a final volume of 0.5 ml.

-

Measure the fluorescence of these standards using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.

-

Plot the fluorescence units against the known concentrations of free AMC to generate a standard curve. This will be used to convert the fluorescence readings from the enzyme assay into the amount of product formed.

3. Enzyme Assay:

-

In a suitable microplate, add the enzyme solution to the pre-warmed assay buffer. For instance, add 10 µl of the enzyme solution to 470 µl of buffer.

-

Pre-incubate the enzyme-buffer mixture at 30°C for 30 minutes.

-

Initiate the reaction by adding the Ac-IETD-AMC substrate to the enzyme solution. For example, add 20 µl of the 20 mM stock solution.

-

Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).

-

Record the increase in fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.

4. Data Analysis:

-

Determine the rate of the reaction (ΔFLU/min) from the linear portion of the fluorescence versus time plot.

-

Using the standard curve, convert the rate of fluorescence increase into the rate of product (free AMC) formation (e.g., in nanomoles/min).

-

The enzyme activity can then be expressed in appropriate units, such as units per milligram of protein.

Signaling Pathway Context: Protease-Mediated Fluorescence Activation

The underlying principle of AMC-based assays is a straightforward signaling pathway where the enzyme acts as the catalyst for signal generation.

This technical guide provides a foundational understanding of the basic characteristics and applications of 7-amido-4-methylcoumarin. Its robust and sensitive fluorescent properties, coupled with the straightforward nature of its application in enzyme assays, ensure its continued and widespread use in research and drug development.

References

- 1. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 26093-31-2|7-Amino-4-methylcoumarin|BLD Pharm [bldpharm.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 7. 7-Amino-4-methylcoumarin - CAS-Number 26093-31-2 - Order from Chemodex [chemodex.com]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]

The Arg-Arg-AMC Substrate: A Technical Guide to Identifying Target Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine-7-amido-4-methylcoumarin) is a valuable tool in protease research, enabling sensitive detection of proteolytic activity. Cleavage of the amide bond between the dipeptide and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC molecule, providing a direct measure of enzyme kinetics. While widely recognized as a substrate for Cathepsin B, its specificity is not absolute, necessitating a comprehensive understanding of its interactions with other proteases for accurate data interpretation and target identification. This guide provides an in-depth analysis of the proteases known to cleave Arg-Arg-AMC, detailed experimental protocols for their characterization, and an overview of their roles in relevant signaling pathways.

Protease Profiles and Substrate Specificity

The primary protease target for the Z-Arg-Arg-AMC substrate is Cathepsin B , a lysosomal cysteine protease.[1][2] However, other cysteine proteases, notably Cathepsin L and Cathepsin V , have also been shown to cleave this substrate, albeit with different efficiencies and pH optima.[2]

Cathepsin B

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological processes, including protein turnover and degradation.[2] Its activity is not restricted to the acidic environment of the lysosome; it can also be found in the cytosol and extracellular space under pathological conditions, where it plays a significant role in cancer progression, invasion, and metastasis.[3][4] Cathepsin B exhibits robust activity towards Z-Arg-Arg-AMC at both acidic (lysosomal) and neutral (cytosolic/extracellular) pH.[2]

Cathepsin L and Cathepsin V

Cathepsin L and Cathepsin V are also lysosomal cysteine proteases. Unlike Cathepsin B, their cleavage of Z-Arg-Arg-AMC is predominantly observed at acidic pH and is significantly reduced or absent at neutral pH.[2] This pH-dependent activity can be leveraged to differentiate their activity from that of Cathepsin B in mixed samples. While Z-Arg-Arg-AMC is not the preferred substrate for Cathepsin L and V, its cleavage by these enzymes highlights the importance of considering experimental conditions, particularly pH, when using this substrate for screening and identification purposes.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the cleavage of Z-Arg-Arg-AMC and related substrates by Cathepsin B, L, and V. This data is crucial for comparative analysis and for designing experiments with appropriate substrate and enzyme concentrations.

Table 1: Michaelis-Menten Kinetic Parameters for Cathepsin B with Z-Arg-Arg-AMC

| pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| 4.6 | 130 | 1.8 | 1.4 x 10⁴ |

| 7.2 | 110 | 5.6 | 5.1 x 10⁴ |

Data extracted from Yoon et al., 2023.[2]

Table 2: Comparative Specific Activity of Cathepsins with Z-Arg-Arg-AMC

| Protease | Specific Activity at pH 4.6 (pmol/min/µg) | Specific Activity at pH 7.2 (pmol/min/µg) |

| Cathepsin B | ~1500 | ~2500 |

| Cathepsin L | ~500 | No significant activity |

| Cathepsin V | ~200 | No significant activity |

Signaling Pathways

Cathepsin B is implicated in several critical signaling pathways, particularly in the context of cancer biology. Its mislocalization to the extracellular space or cytosol can trigger a cascade of events promoting tumor progression.

Cathepsin B in Cancer Invasion and Metastasis

Extracellular Cathepsin B plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. It can directly degrade ECM components and also activate other proteases, such as matrix metalloproteinases (MMPs), creating a proteolytic cascade that facilitates tumor cell migration.[5]

Cathepsin B-mediated proteolytic cascade leading to ECM degradation.

Cathepsin B in TNF-α Induced Apoptosis

Tumor Necrosis Factor-alpha (TNF-α) can induce apoptosis through a pathway involving lysosomal membrane permeabilization and the release of cathepsins into the cytosol. Cytosolic Cathepsin B can then participate in the activation of the mitochondrial apoptotic pathway.

Role of Cathepsin B in the TNF-α induced apoptotic pathway.

Experimental Protocols

Fluorometric Assay for Protease Activity using Z-Arg-Arg-AMC

This protocol provides a general framework for determining the activity of proteases that cleave the Z-Arg-Arg-AMC substrate.

1. Principle:

The assay measures the increase in fluorescence resulting from the enzymatic cleavage of the non-fluorescent substrate Z-Arg-Arg-AMC to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzyme activity.

2. Materials:

-

Enzyme: Purified recombinant or isolated protease of interest (e.g., Cathepsin B, L, or V).

-

Substrate: Z-Arg-Arg-AMC (can be purchased from various suppliers).

-

Assay Buffer: The optimal buffer will depend on the protease being studied.

-

For Cathepsin B at acidic pH: 40 mM Citrate Phosphate buffer, pH 4.6, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[2]

-

For Cathepsin B at neutral pH: 40 mM Tris-HCl, pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[2]

-

For Cathepsin L and V: 40 mM Citrate Phosphate buffer, pH 4.6, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[2]

-

-

AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.

-

96-well black microplates: For minimizing background fluorescence.

-

Fluorometric microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.

-

DMSO: For dissolving the substrate and AMC standard.

3. Experimental Workflow:

General workflow for the fluorometric protease assay.

4. Step-by-Step Procedure:

-

Prepare a 10 mM stock solution of Z-Arg-Arg-AMC in DMSO. Store in small aliquots at -20°C.

-

Prepare a 1 mM stock solution of AMC in DMSO. Store in small aliquots at -20°C.

-

Prepare the appropriate assay buffer. Ensure the pH is accurately adjusted. For cysteine proteases, the inclusion of a reducing agent like DTT is crucial for maintaining activity.

-

Prepare the AMC standard curve. Dilute the AMC stock solution in assay buffer to generate a series of concentrations (e.g., 0-10 µM). Add these to the 96-well plate.

-

Prepare the enzyme solution. Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the assay. In the 96-well plate, add the enzyme solution to the wells. Include a no-enzyme control (assay buffer only).

-

Initiate the reaction. Add the Z-Arg-Arg-AMC substrate to all wells to a final concentration typically in the range of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Measure fluorescence. Immediately place the plate in the fluorometer and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

5. Data Analysis:

-

Plot the AMC standard curve (Fluorescence vs. AMC concentration) and determine the linear regression equation. This will be used to convert the fluorescence readings (RFU) into moles of AMC produced.

-

For each enzyme reaction, plot fluorescence versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Convert the V₀ from RFU/min to moles/min using the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of enzyme).

-

For determining Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Conclusion